![molecular formula C9H8N4 B1444410 5-(Pyrazin-2-yl)pyridin-2-amine CAS No. 827588-90-9](/img/structure/B1444410.png)
5-(Pyrazin-2-yl)pyridin-2-amine
Overview
Description
5-(Pyrazin-2-yl)pyridin-2-amine is a compound that is part of the pyridine family . Pyridines are important structural motifs found in numerous bioactive molecules . They are used in various fields such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular formula of 5-(Pyrazin-2-yl)pyridin-2-amine is C8H7N5 . The molecular weight is 173.17 g/mol . The InChI string representation of the molecule isInChI=1S/C8H7N5/c9-8-5-12-7 (4-13-8)6-3-10-1-2-11-6/h1-5H, (H2,9,13)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrazin-2-yl)pyridin-2-amine include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The topological polar surface area is 77.6 Ų .Scientific Research Applications
Coordination Chemistry
This compound is used to synthesize five-coordinate complexes with copper(II), which are studied for their potential applications in coordination chemistry and noncovalent interactions .
Organic Synthesis
It serves as a precursor in organic synthesis, particularly in the formation of azapentalenes through ring closure and displacement reactions .
Medicinal Chemistry
The compound is involved in chemodivergent synthesis processes that are relevant to medicinal chemistry, leading to the creation of various amides and bromoimidazo compounds .
Material Science
In material science, it’s utilized for the facile synthesis of thiophene derivatives, which are important for developing new materials with specific properties .
Pharmaceutical Research
“5-(Pyrazin-2-yl)pyridin-2-amine” derivatives have been synthesized and evaluated for their anti-fibrotic activities, showing promise as pharmaceutical agents .
Biochemical Studies
Derivatives of this compound are also explored in biochemical studies for their potential biological activities and therapeutic applications .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, which share a similar structure, interact with their targets in different ways depending on the specific derivative . For instance, some pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological pathways due to their wide range of biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-pyrazin-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJRIXHIPRLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731381 | |
Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827588-90-9 | |
Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyrazin-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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